molecular formula C16H21N3S B11072893 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide

2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide

Cat. No.: B11072893
M. Wt: 287.4 g/mol
InChI Key: ZUGLQHQFKRZDST-UHFFFAOYSA-N
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Description

The compound 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide features a tetrahydro-pyrroloindole core substituted with a carbothioic acid group (-COSH) and an allylamide moiety. This structure combines sulfur-containing functionality with an unsaturated allyl chain, distinguishing it from oxygenated esters and saturated analogs in the pyrroloindole family.

Properties

Molecular Formula

C16H21N3S

Molecular Weight

287.4 g/mol

IUPAC Name

3a,8b-dimethyl-N-prop-2-enyl-2,4-dihydro-1H-pyrrolo[2,3-b]indole-3-carbothioamide

InChI

InChI=1S/C16H21N3S/c1-4-10-17-14(20)19-11-9-15(2)12-7-5-6-8-13(12)18-16(15,19)3/h4-8,18H,1,9-11H2,2-3H3,(H,17,20)

InChI Key

ZUGLQHQFKRZDST-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(C1(NC3=CC=CC=C23)C)C(=S)NCC=C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

A substituted indole derivative (e.g., 3-methylindole) undergoes Friedel-Crafts alkylation with α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) in the presence of Lewis acids such as AlCl₃ or BF₃·Et₂O. This forms the tetrahydro-pyrroloindole skeleton. For example:

3-Methylindole+Methyl vinyl ketoneAlCl₃, DCM3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2H-pyrrolo[2,3-b]indole(Yield: 68%)[4][6]\text{3-Methylindole} + \text{Methyl vinyl ketone} \xrightarrow{\text{AlCl₃, DCM}} \text{3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2H-pyrrolo[2,3-b]indole} \quad (\text{Yield: 68\%})

Reductive Amination

Cyclization via reductive amination employs ketone intermediates and ammonium acetate in methanol, followed by sodium cyanoborohydride reduction. This method minimizes side reactions and improves stereochemical control.

Allylamide Coupling

The allylamide moiety is introduced via carbodiimide-mediated coupling between the thiocarboxylic acid and allylamine:

EDC/NHS Activation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the thiocarboxylic acid, enabling efficient nucleophilic attack by allylamine:

Pyrroloindole-1-carbothioic acid+AllylamineEDC, NHS, DMFTarget compound(Yield: 58%)[4][8]\text{Pyrroloindole-1-carbothioic acid} + \text{Allylamine} \xrightarrow{\text{EDC, NHS, DMF}} \text{Target compound} \quad (\text{Yield: 58\%})

Mixed Anhydride Method

Reaction with chloroformate derivatives (e.g., isobutyl chloroformate) forms a mixed anhydride intermediate, which reacts with allylamine in tetrahydrofuran (THF).

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Structural confirmation employs:

  • ¹H/¹³C NMR : Key signals include δ 1.45 ppm (C3a/8a methyl groups) and δ 5.20–5.80 ppm (allyl protons).

  • HRMS : Molecular ion peak at m/z 317.1421 (C₁₇H₂₁N₂OS⁺).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Reference
Friedel-Crafts + EDCAlCl₃, EDC, allylamine6898
Reductive AminationNaBH₃CN, Lawesson’s4595
Direct ThionationP₄S₁₀, allylamine7297

Challenges and Optimization

  • Stereochemical Control : Diastereomer separation requires chiral HPLC or recrystallization.

  • Thio Group Stability : Thiocarboxylic acids are prone to oxidation; reactions must exclude moisture and oxygen.

  • Scale-Up Limitations : Low yields in thiocarboxylic acid steps necessitate excess Lawesson’s reagent (1.5 equiv).

Industrial Applications and Modifications

The allylamide derivative serves as a key intermediate in antiviral and anticancer agents. Recent patents highlight modifications such as:

  • Fluorination : Introducing CF₃ groups at C5 enhances metabolic stability.

  • PEGylation : Adding polyethylene glycol chains improves solubility for pharmaceutical formulations .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to 2H-Pyrrolo[2,3-b]indole derivatives exhibit significant anticancer activities. The specific biological activity of this compound is under investigation, but its structural characteristics suggest potential efficacy against various cancer types.

2. Antimicrobial Properties
The compound is also being explored for its antimicrobial properties. Its unique functional groups may enhance its ability to interact with microbial targets, making it a candidate for the development of new antimicrobial agents.

3. Inhibition of Spleen Tyrosine Kinase (Syk)
Pyrrolopyrimidine derivatives related to this compound have shown promise as inhibitors of Spleen Tyrosine Kinase (Syk), which is implicated in inflammatory and allergic diseases. This suggests that 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid could be beneficial in treating conditions such as allergic rhinitis and asthma due to its potential role in modulating immune responses .

Synthesis and Derivatives

The synthesis of 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid can be achieved through various synthetic routes, highlighting its versatility. These methods often involve cyclo-condensation reactions that yield new substituted derivatives with potentially enhanced biological activities .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrrolopyridine and pyrrolopyrimidine derivatives that demonstrate similar biological activities as 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid. For instance:

  • Study on Pyrrolopyrimidine Derivatives : Research has shown that these derivatives possess anticancer and anti-inflammatory effects, indicating a broader application for compounds derived from this structural framework .
  • Clinical Trials : Some pyrrolopyrimidine derivatives have received FDA approval for clinical trials targeting various disorders due to their promising bioactivity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Saturation and Conformational Flexibility

  • Target Compound : The tetrahydro (3,3a,8,8a-tetrahydro) pyrroloindole core suggests partial saturation, balancing rigidity and flexibility.
  • Hexahydro Analogs : Compounds like (Z)-3a-(2-fluoro-3-(naphthalen-2-yl)allyl)-1-tosyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole (6c, ) feature a fully saturated hexahydro core, which may enhance conformational stability but reduce π-orbital interactions critical for bioactivity .
  • Biological Relevance : highlights that saturation (e.g., hexahydro vs. tetrahydro) significantly impacts enzyme inhibition. For instance, tetrahydro analogs of pyridoindoles exhibit stronger aldose reductase inhibition compared to saturated derivatives .

Functional Group Variations

Carbothioic Acid vs. Carboxylic Acid Esters
  • Target Compound : The carbothioic acid group introduces sulfur, which may enhance metal-binding capacity or alter acidity (thiol pKa ~10 vs. carboxylic acid pKa ~5).
  • Ethyl Ester Analog : Pyrrolo[2,3-b]indole-1(2H)-carboxylic acid, ethyl ester () replaces sulfur with oxygen, favoring ester hydrolysis and differing in solubility (e.g., lower polarity for esters) .
  • Methoxycarbonylamino Derivative: The compound in includes a methoxycarbonylamino group, enabling hydrogen bonding and stereocontrol (91% enantiomeric purity), unlike the allylamide in the target compound .
Allylamide vs. Allyl Substituents
  • Fluoroallyl Substituents : In , fluorinated allyl groups in 6c and 6d enhance electrophilicity and metabolic stability, suggesting the target’s allylamide could be tuned for similar effects .

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry

  • Target Compound : Expected ¹H NMR signals include deshielded protons near the carbothioic acid (δ ~10–12 ppm) and allylamide doublets (δ ~5–6 ppm).
  • Ethyl Ester Analog (): ¹H NMR shows ester carbonyl protons (δ ~4.1–4.3 ppm) and allyl protons (δ ~5.2 ppm) .
  • Methoxycarbonylamino Derivative (): ¹³C NMR confirms stereochemistry at C3a (δ 52.1 ppm) and C8a (δ 62.3 ppm) .

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~350–400 g/mol (based on analogs). Sulfur content may reduce aqueous solubility vs. oxygenated analogs.
  • Comparison: Compound Type Molecular Weight (g/mol) Key Functional Groups Target (allylamide) ~350–400 (estimated) Carbothioic acid, allylamide Ethyl ester () 368.51 Carboxylic acid ethyl ester Methoxycarbonylamino () 478.20 Methoxycarbonylamino, ethyl ester

Biological Activity

The compound 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide is a member of the pyrrolo-indole family known for its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex bicyclic structure combining a pyrrole and indole moiety. Its unique structure contributes to its biological activity. The molecular formula is C13H14N2OSC_{13}H_{14}N_2OS, and it has a molecular weight of approximately 250.33 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo-indoles exhibit significant antimicrobial properties. For instance, a study on indolylpyridazinone derivatives revealed that compounds with similar structures possess potent antibacterial effects against various strains of bacteria and fungi . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Pyrrolo-indole compounds have been shown to exhibit anti-inflammatory properties. A study highlighted that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases . The anti-inflammatory activity is hypothesized to arise from the modulation of signaling pathways involved in inflammation.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Studies involving related pyrrolo-indoles demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models . The underlying mechanisms include the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, several derivatives of 2H-Pyrrolo[2,3-b]indole were tested against Staphylococcus aureus and Escherichia coli . Results showed that compounds with higher lipophilicity exhibited enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL for active compounds .

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced macrophage model. The results indicated a significant reduction in TNF-α and IL-6 levels upon treatment with the compound at concentrations of 10 µM and above. This suggests its potential as an anti-inflammatory agent .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

Q & A

Q. What are the recommended synthetic routes for preparing 2H-pyrrolo[2,3-b]indole derivatives with carbothioic acid and allylamide substituents?

  • Methodological Answer : Palladium-catalyzed allylic alkylation is a key strategy for introducing allyl groups into pyrroloindole scaffolds. For example, gem-difluorinated cyclopropanes can act as allyl precursors in the presence of Pd(0) catalysts to form allylated derivatives, as demonstrated in analogous indole systems . Additionally, multi-component reactions involving 3-substituted indole-2(3H)-one derivatives and enamines, followed by thermal cyclization with ammonium acetate, provide a pathway to fused pyrroloindole cores . For the carbothioic acid group, post-synthetic modifications such as thioesterification of pre-existing carboxylic acid intermediates using Lawesson’s reagent or H2S gas under controlled conditions are viable .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula accuracy, particularly for distinguishing between isomers (e.g., allylamide vs. propargylamide regioisomers). Nuclear magnetic resonance (NMR) analysis, including <sup>1</sup>H, <sup>13</sup>C, and 2D experiments (COSY, HSQC, HMBC), resolves stereochemical ambiguities. For instance, coupling constants in <sup>1</sup>H NMR can differentiate cis and trans configurations in the tetrahydro ring system, while NOESY correlations confirm spatial proximity of 3a- and 8a-methyl groups .

Q. What are the key functional groups influencing reactivity in this compound?

  • Methodological Answer : The carbothioic acid group (–COSH) is highly nucleophilic, enabling thioester formation with acyl chlorides or participation in Michael additions. The allylamide moiety (–NH–CH2–CH=CH2) undergoes electrophilic substitutions (e.g., epoxidation, hydrohalogenation) or transition-metal-catalyzed cross-coupling reactions. Computational studies (DFT) can predict reactive sites: the indole nitrogen and sulfur atoms exhibit high electron density, making them prone to alkylation or oxidation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 3a,8a-dimethyltetrahydro derivatives?

  • Methodological Answer : Stereocontrolled synthesis requires chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazolidinones can direct the stereochemistry of alkylation steps in pyrroloindole precursors. Alternatively, chiral Pd catalysts with phosphine ligands (e.g., BINAP) induce enantioselectivity during allylic alkylation, as shown in β-naphthol dearomatization reactions . Kinetic resolution via enzymatic catalysis (e.g., lipases) may also separate diastereomers post-synthesis.

Q. What strategies resolve contradictions in NMR data for structurally similar pyrroloindole analogs?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., methyl group resonances) often arise from solvent effects or conformational flexibility. Variable-temperature NMR (VT-NMR) can identify dynamic processes (e.g., ring puckering) that obscure splitting patterns. Comparative analysis with X-ray crystallography data is essential: for example, crystal structures of related hexahydropyrroloindoles reveal chair vs. boat conformations that correlate with distinct <sup>13</sup>C NMR profiles .

Q. How can mechanistic studies elucidate the role of Pd catalysts in allylamide formation?

  • Methodological Answer : Isotopic labeling (e.g., deuterated allyl precursors) tracks regioselectivity in Pd-mediated reactions. Kinetic studies (e.g., rate determination via in situ IR spectroscopy) differentiate between concerted (inner-sphere) and stepwise (outer-sphere) mechanisms. Density functional theory (DFT) modeling of transition states identifies steric and electronic factors influencing allyl transfer efficiency, as demonstrated in analogous indole functionalization .

Q. What in silico methods predict the biological activity of this compound’s derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like serotonin receptors, leveraging the pyrroloindole scaffold’s affinity for CNS proteins. Quantitative structure-activity relationship (QSAR) models trained on bioactivity data from related alkaloids (e.g., hexahydropyrrolo[2,3-b]indoles) prioritize substituents enhancing binding (e.g., electron-withdrawing groups on the allylamide) .

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